molecular formula C20H20N2OS2 B414695 (1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

Cat. No.: B414695
M. Wt: 368.5g/mol
InChI Key: UKKPQABZMYCBGJ-UHFFFAOYSA-N
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Description

(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a quinoline core, ethoxy group, and dithiolo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The dithiolo moiety is introduced through a subsequent reaction with carbon disulfide and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to the combination of its quinoline core, dithiolo moiety, and ethoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5g/mol

IUPAC Name

8-ethoxy-4,4-dimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H20N2OS2/c1-4-23-14-10-11-16-15(12-14)17-18(20(2,3)22-16)24-25-19(17)21-13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3

InChI Key

UKKPQABZMYCBGJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC=C4)SS3)(C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC=C4)SS3)(C)C

Origin of Product

United States

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